molecular formula C8H4Cl2N2 B042487 1,4-Dichlorophthalazine CAS No. 4752-10-7

1,4-Dichlorophthalazine

Cat. No. B042487
CAS RN: 4752-10-7
M. Wt: 199.03 g/mol
InChI Key: ODCNAEMHGMYADO-UHFFFAOYSA-N
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Description

1,4-Dichlorophthalazine is a chemical compound often used as a starting reagent in the synthesis of a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines . It is also used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands .


Molecular Structure Analysis

The molecular formula of 1,4-Dichlorophthalazine is C8H4Cl2N2 . The IUPAC name is 1,4-dichlorophthalazine . The InChI string is InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6 (5)8 (10)12-11-7/h1-4H . The Canonical SMILES string is C1=CC=C2C (=C1)C (=NN=C2Cl)Cl .


Physical And Chemical Properties Analysis

1,4-Dichlorophthalazine has a molecular weight of 199.03 g/mol . It has a topological polar surface area of 25.8 Ų . It has no hydrogen bond donors and two hydrogen bond acceptors . It has no rotatable bonds . The exact mass and monoisotopic mass are 197.9751535 g/mol . It is a solid at 20°C .

Scientific Research Applications

Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines

1,4-Dichlorophthalazine has been used as a starting reagent in the synthesis of a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines . This compound is a key intermediate in the production of these phthalazines, which have potential applications in medicinal chemistry .

Coupling Reagent in Polymer-Bound Ligand Synthesis

This compound has been used as a coupling reagent in the synthesis of a novel soluble polymer-bound ligand . The ligand was synthesized by coupling 1,4-Dichlorophthalazine with a polymer, creating a bound ligand with potential applications in catalysis .

Building Block in Medicinal Chemistry Synthesis

1,4-Dichlorophthalazine is often used as a building block in medicinal chemistry synthesis . Its unique structure and reactivity make it a valuable component in the synthesis of a wide range of medicinal compounds .

Pharmaceutical Intermediate

1,4-Dichlorophthalazine is used as a pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical products .

Allosteric Enhancers of Agonist Activity at the A1 Adenosine Receptor

Benzoylthiophenes, which can be synthesized using 1,4-Dichlorophthalazine, are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This has potential applications in the treatment of various neurological disorders .

Solubility in Water

1,4-Dichlorophthalazine is sparingly soluble in water (0.26 g/L at 25°C) . This property can be leveraged in various applications where controlled solubility is required .

Safety and Hazards

1,4-Dichlorophthalazine should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat . In case of fire, it can produce hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Relevant Papers 1,4-Dichlorophthalazine has been used to catalyze the asymmetric “interrupted” Feist–Bénary reaction of ethyl bromopyruvate/substituted bromoketoesters and β-dicarbonyl compounds . The corresponding hydroxydihydrofurans have been obtained in excellent yields and with up to 91%ee .

properties

IUPAC Name

1,4-dichlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCNAEMHGMYADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049306
Record name 1,4-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichlorophthalazine

CAS RN

4752-10-7
Record name 1,4-Dichlorophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4752-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichlorophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichlorophthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-DICHLOROPHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW60266KO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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